molecular formula C6H10N2O2 B13585700 (5-(Methoxymethyl)isoxazol-3-yl)methanamine

(5-(Methoxymethyl)isoxazol-3-yl)methanamine

Cat. No.: B13585700
M. Wt: 142.16 g/mol
InChI Key: IGCGXAQQMDRJRS-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)isoxazol-3-yl)methanamine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

The synthesis of (5-(Methoxymethyl)isoxazol-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(5-(Methoxymethyl)isoxazol-3-yl)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and concentrated hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine hydrochloride can yield 3-amino-5-methylisoxazole .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives, including (5-(Methoxymethyl)isoxazol-3-yl)methanamine, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In the industry, these compounds are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors involved in inflammation or cancer progression .

Comparison with Similar Compounds

(5-(Methoxymethyl)isoxazol-3-yl)methanamine can be compared with other similar compounds, such as (5-Methylisoxazol-3-yl)methanamine hydrochloride and (5-(methoxymethyl)-1,2-oxazol-3-yl)methanamine hydrochloride . These compounds share a similar isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

[5-(methoxymethyl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C6H10N2O2/c1-9-4-6-2-5(3-7)8-10-6/h2H,3-4,7H2,1H3

InChI Key

IGCGXAQQMDRJRS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NO1)CN

Origin of Product

United States

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